molecular formula C10H15NO2 B065854 5-(Tert-butyl)-2-methyl-3-furamide CAS No. 175276-67-2

5-(Tert-butyl)-2-methyl-3-furamide

Cat. No. B065854
CAS RN: 175276-67-2
M. Wt: 181.23 g/mol
InChI Key: JERNMWLTDZPEAE-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-methyl-3-furamide, also known as AB-FUBINACA, is a synthetic cannabinoid that is structurally similar to Delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. AB-FUBINACA has gained popularity in recent years due to its potent psychoactive effects and ease of synthesis.

Scientific Research Applications

Electrophilic α-p-tolylhydrazonylation

Dell'erba et al. (1996) reported the reaction of enolates of tert-butyl alkanoates with tert-butylp-tolylazo sulfide, resulting in good yields of α-p-tolylhydrazonylated esters. This research demonstrates a potential method for transforming these esters into N-methylated derivatives and subsequently deblocking the protected carbonyl function (Dell'erba et al., 1996).

Synthesis and Phosphorylation in Organic Chemistry

Pevzner (2002) explored the synthesis and phosphorylation of 4-Functionalized 2-tert-Butyl-3-chloromethylfurans. The study indicates how tert-butyl group influences electrophilic substitutions in furan derivatives, highlighting the chemical behavior of such compounds under different conditions (Pevzner, 2002).

Development of Heterocycles via Palladium-Catalysed Cyclisation

Lindahl et al. (2006) developed a new synthesis for furo[3,2-c]quinolin-4(5H)-one using a palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide. This research showcases the utility of palladium catalysis in constructing complex heterocycles, a key area in organic synthesis (Lindahl et al., 2006).

Synthesis of Anellated Carbasugars

Herrera et al. (2003) demonstrated the synthesis of anellated carbasugars from (--)-quinic acid, involving tert-butyl-dimethylsilyl derivatives. The study offers insights into novel synthetic routes for producing carbasugars, compounds of interest in medicinal chemistry (Herrera et al., 2003).

Thiadiazole Ring Opening in Furan Derivatives

Maadadi et al. (2017) investigated the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid. The study provides valuable information on the reactivity of furan derivatives under different conditions, which is important for the development of new organic reactions (Maadadi et al., 2017).

Discovery of Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) described the discovery of tert-butyl-based inhibitors for malonyl-coenzyme A decarboxylase. Such inhibitors have potential applications in treating ischemic heart diseases, highlighting the medicinal importance of tert-butyl derivatives (Cheng et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use or biological activity of the compound . For example, many furan-containing compounds are biologically active and can participate in various biochemical reactions.

Safety and Hazards

Like all chemicals, safe handling of this compound would be crucial. The Material Safety Data Sheet (MSDS) would provide detailed safety and hazard information . In general, exposure to chemical compounds should be minimized and appropriate personal protective equipment should be used.

Future Directions

The study and application of furan-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and organic synthesis . The unique properties of “5-(Tert-butyl)-2-methyl-3-furamide” could make it a subject of future studies.

properties

IUPAC Name

5-tert-butyl-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERNMWLTDZPEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351587
Record name 5-(tert-butyl)-2-methyl-3-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175276-67-2
Record name 5-(1,1-Dimethylethyl)-2-methyl-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(tert-butyl)-2-methyl-3-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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